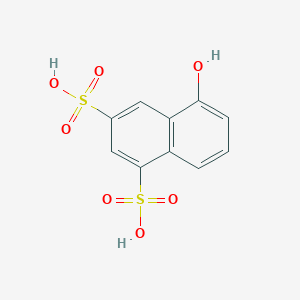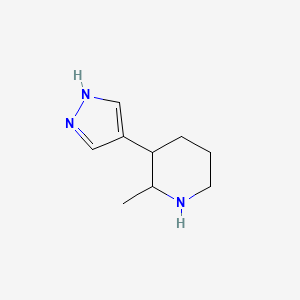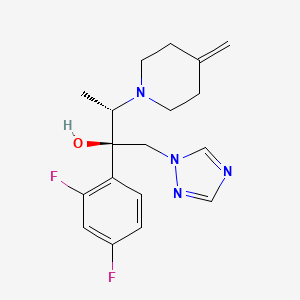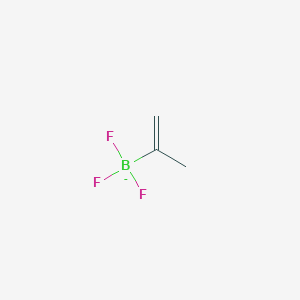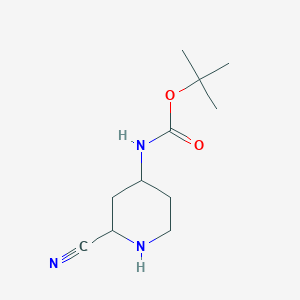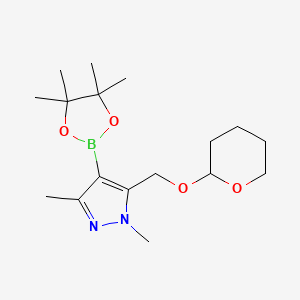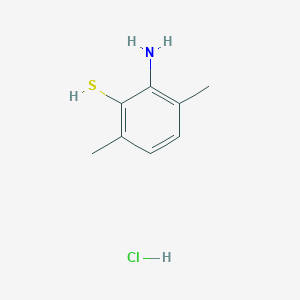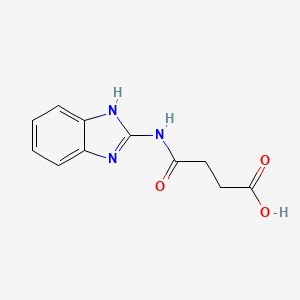
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid is a compound that features a benzimidazole ring, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours . Microwave-assisted synthesis has also been reported, which involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid involves its interaction with various molecular targets. The benzimidazole ring can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects . The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and antitumor activities.
4-(1H-Benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals.
1,4-Bis(1H-benzimidazol-2-yl)benzene:
Uniqueness
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research in multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
54346-70-2 |
|---|---|
Molekularformel |
C11H11N3O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11N3O3/c15-9(5-6-10(16)17)14-11-12-7-3-1-2-4-8(7)13-11/h1-4H,5-6H2,(H,16,17)(H2,12,13,14,15) |
InChI-Schlüssel |
BAJILOQVAQUQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937072.png)
![1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12937076.png)
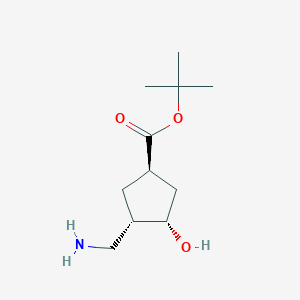


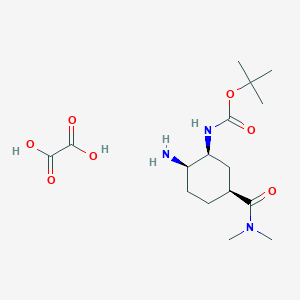
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
